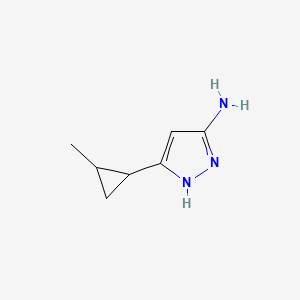

3-(2-methylcyclopropyl)-1H-pyrazol-5-amine

CAS No.: 1187765-24-7

Cat. No.: VC2548768

Molecular Formula: C7H11N3

Molecular Weight: 137.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187765-24-7 |

|---|---|

| Molecular Formula | C7H11N3 |

| Molecular Weight | 137.18 g/mol |

| IUPAC Name | 5-(2-methylcyclopropyl)-1H-pyrazol-3-amine |

| Standard InChI | InChI=1S/C7H11N3/c1-4-2-5(4)6-3-7(8)10-9-6/h3-5H,2H2,1H3,(H3,8,9,10) |

| Standard InChI Key | PNHOYOOOPIXCBT-UHFFFAOYSA-N |

| SMILES | CC1CC1C2=CC(=NN2)N |

| Canonical SMILES | CC1CC1C2=CC(=NN2)N |

Introduction

Chemical Structure and Properties

Structural Characteristics

3-(2-methylcyclopropyl)-1H-pyrazol-5-amine features a pyrazole ring with an amino group at the 5-position and a 2-methylcyclopropyl substituent at the 3-position . The compound is also known as 5-(2-methylcyclopropyl)-1H-pyrazol-3-amine according to alternative naming conventions . This heterocyclic compound contains three nitrogen atoms, with two participating in the pyrazole ring structure and the third as part of the exocyclic amino group.

Molecular Properties

The molecular characteristics of 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine are summarized in the following table:

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₁N₃ |

| SMILES | CC1CC1C2=CC(=NN2)N |

| InChI | InChI=1S/C7H11N3/c1-4-2-5(4)6-3-7(8)10-9-6/h3-5H,2H2,1H3,(H3,8,9,10) |

| InChIKey | PNHOYOOOPIXCBT-UHFFFAOYSA-N |

These properties have been documented in chemical databases and provide essential information for the identification and characterization of the compound .

Spectroscopic Data

Mass spectrometry is a valuable tool for the identification and analysis of this compound. The predicted collision cross-section (CCS) data for various adducts of 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine are presented below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 138.10257 | 129.1 |

| [M+Na]⁺ | 160.08451 | 141.3 |

| [M+NH₄]⁺ | 155.12911 | 137.7 |

| [M+K]⁺ | 176.05845 | 139.3 |

| [M-H]⁻ | 136.08801 | 137.8 |

| [M+Na-2H]⁻ | 158.06996 | 137.5 |

| [M]⁺ | 137.09474 | 134.2 |

| [M]⁻ | 137.09584 | 134.2 |

This spectroscopic data provides valuable information for analytical chemists seeking to identify or study this compound using mass spectrometry techniques .

Synthesis Methods

Modern Synthetic Approaches

Recent advances have made the synthesis of 5-aminopyrazoles more efficient and versatile. For example, a "catch and release" solid-phase synthesis approach has been developed for 3,4,5-trisubstituted pyrazoles, which could potentially be adapted for the synthesis of compounds like 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine .

Another efficient approach involves the use of a resin-bound reagent as the starting material, which can be hydrolyzed to afford a β-ketonitrile derivative that subsequently reacts with hydrazines to yield the corresponding 5-aminopyrazoles . This method avoids the direct handling of troublesome β-ketonitrile functionality and is suitable for the synthesis of combinatorial libraries for drug target screening .

Structural Relationships and Comparative Analysis

Related Compounds

Several compounds share structural similarities with 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine, including:

-

3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine (CAS No. 1152712-12-3): This compound differs by having a phenyl substituent at the N1 position of the pyrazole ring.

-

3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine: This derivative contains an additional 2-methylpropyl group at the 4-position of the pyrazole ring, resulting in a more complex and potentially more lipophilic molecule.

Comparative Analysis

The following table provides a comparison of 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine with structurally related compounds:

| Compound | Key Structural Differences | Molecular Formula | Potential Impact on Properties |

|---|---|---|---|

| 3-(2-methylcyclopropyl)-1H-pyrazol-5-amine | Base compound | C₇H₁₁N₃ | Reference structure |

| 3-(2-methylcyclopropyl)-1-phenyl-1H-pyrazol-5-amine | Phenyl at N1 position | C₁₃H₁₅N₃ | Increased molecular weight, enhanced lipophilicity, potential for π-stacking interactions |

| 3-(2-methylcyclopropyl)-4-(2-methylpropyl)-1H-pyrazol-5-amine | 2-methylpropyl at position 4 | C₁₂H₁₈N₄ | Increased molecular weight, enhanced lipophilicity, potential steric effects |

Understanding these structural relationships is crucial for predicting how modifications to the base structure might influence biological activity and physicochemical properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume